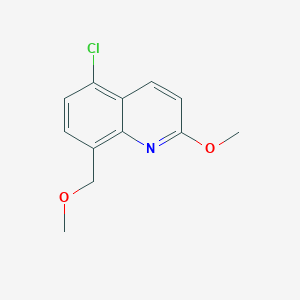
Azulene, 1-bromo-3-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azulene, 1-bromo-3-propyl- is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and vibrant blue color. Azulene itself is a non-alternant, non-benzenoid, 10 π electron aromatic hydrocarbon containing a fused seven- and five-membered ring . The compound Azulene, 1-bromo-3-propyl- is characterized by the substitution of a bromine atom at the 1-position and a propyl group at the 3-position of the azulene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azulene derivatives, including Azulene, 1-bromo-3-propyl-, often involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials . One common method includes the dibromination of azulene at the 1,3-positions using N-bromosuccinimide (NBS), followed by dehalogenative polycondensation using an organonickel catalyst (Yamamoto protocol) . This method yields 1,3-dibromoazulene, which can then be further modified to introduce the propyl group at the 3-position.
Industrial Production Methods
Industrial production methods for azulene derivatives typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions is crucial to achieve the desired substitution patterns and to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Azulene, 1-bromo-3-propyl- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the azulene ring, it readily undergoes electrophilic substitution reactions at the 1- and 3-positions.
Nucleophilic Addition: The compound can also participate in nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions.
Oxidation and Reduction: Azulene derivatives can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine), acids (e.g., sulfuric acid), and nitrating agents.
Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine yields dibromoazulene derivatives, while nucleophilic addition with Grignard reagents can introduce various alkyl groups at specific positions on the azulene ring.
Applications De Recherche Scientifique
Azulene, 1-bromo-3-propyl- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Azulene, 1-bromo-3-propyl- involves its interaction with various molecular targets and pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Additionally, these compounds can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guaiazulene: Another azulene derivative with a methyl group at the 1-position and an isopropyl group at the 4-position.
Chamazulene: A derivative with a methyl group at the 1-position and a vinyl group at the 4-position.
Uniqueness
Azulene, 1-bromo-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
823788-66-5 |
|---|---|
Formule moléculaire |
C13H13Br |
Poids moléculaire |
249.15 g/mol |
Nom IUPAC |
1-bromo-3-propylazulene |
InChI |
InChI=1S/C13H13Br/c1-2-6-10-9-13(14)12-8-5-3-4-7-11(10)12/h3-5,7-9H,2,6H2,1H3 |
Clé InChI |
KHWXUQKSKSOYDI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C2C1=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


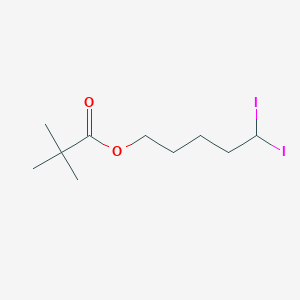
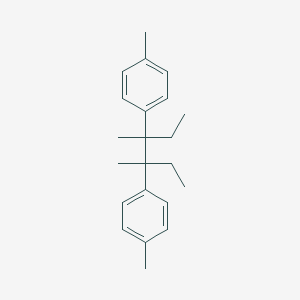

![8-Hydroxy-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione](/img/structure/B14219380.png)
![3-Quinolineethanol, 5-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14219395.png)
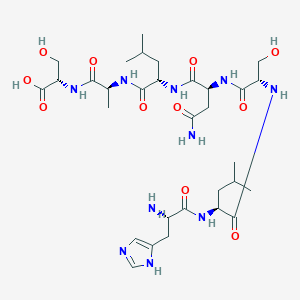
![Chloro(dimethyl)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14219406.png)
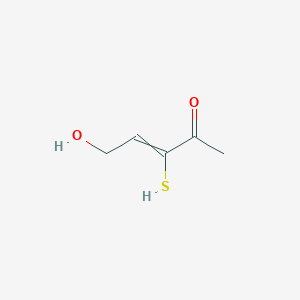
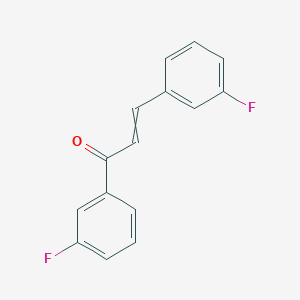
![2-[(2-Phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B14219423.png)
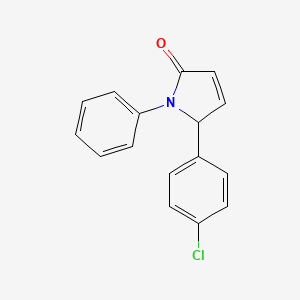
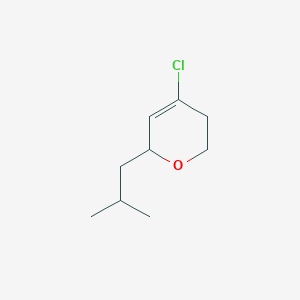
![Benzamide, 4-[[4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl]thio]-](/img/structure/B14219461.png)
